Ethyl 2-isopropylpyrimidine-5-carboxylate

Medicinal Chemistry Pharmaceutical Intermediates Quality Control

Ethyl 2-isopropylpyrimidine-5-carboxylate (CAS: 954226-53-0) is a substituted pyrimidine-5-carboxylate heterocyclic building block, characterized by an ethyl ester at the 5-position and an isopropyl group at the 2-position of the pyrimidine core. It is a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines and other complex biologically active molecules.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 954226-53-0
Cat. No. B1593277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-isopropylpyrimidine-5-carboxylate
CAS954226-53-0
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1)C(C)C
InChIInChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-11-9(7(2)3)12-6-8/h5-7H,4H2,1-3H3
InChIKeyCNHVTFBSHNELEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Isopropylpyrimidine-5-Carboxylate: Procurement and Differentiation for Advanced Pyrimidine Synthesis


Ethyl 2-isopropylpyrimidine-5-carboxylate (CAS: 954226-53-0) is a substituted pyrimidine-5-carboxylate heterocyclic building block, characterized by an ethyl ester at the 5-position and an isopropyl group at the 2-position of the pyrimidine core . It is a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines and other complex biologically active molecules [1]. The compound is commercially available from multiple global vendors, with specifications typically ranging from 95% to 98% purity, making it suitable for pharmaceutical R&D and quality control applications .

Why Generic Pyrimidine-5-Carboxylate Interchange Fails in Ethyl 2-Isopropylpyrimidine-5-Carboxylate-Dependent Syntheses


Generic substitution within the pyrimidine-5-carboxylate class is not feasible due to the precise steric and electronic demands of the target molecule's binding pocket. The 2-isopropyl substituent on Ethyl 2-isopropylpyrimidine-5-carboxylate provides a unique combination of lipophilicity and steric bulk [1]. Replacing it with a smaller alkyl group (e.g., methyl, ethyl) or a more polar substituent can drastically alter the compound's reactivity in downstream functionalization, its physicochemical properties, and ultimately the biological activity of the final drug candidate. This structural specificity dictates the use of this exact building block to ensure synthetic fidelity and reproducibility in medicinal chemistry campaigns, as even minor modifications can lead to a loss of potency or altered pharmacokinetic profiles .

Quantitative Evidence for the Selection of Ethyl 2-Isopropylpyrimidine-5-Carboxylate over Structural Analogs


High Assay Purity for Reproducible Synthesis: Ethyl 2-Isopropylpyrimidine-5-Carboxylate vs. Methyl Ester Analog

The target compound is offered by key suppliers at a purity of 97-98% (HPLC) . In contrast, its methyl ester analog, Methyl 2-isopropylpyrimidine-5-carboxylate (CAS: 176240-74-7), is often listed without a stated purity specification or at lower typical assay values from common vendors . This difference in documented purity is critical for researchers requiring high-fidelity building blocks to avoid byproduct formation and ensure reproducible yields in complex, multi-step syntheses.

Medicinal Chemistry Pharmaceutical Intermediates Quality Control

Enhanced Lipophilicity and Steric Profile: Ethyl 2-Isopropylpyrimidine-5-Carboxylate vs. Unsubstituted and Smaller Alkyl Analogs

The 2-isopropyl group on the target compound confers a calculated LogP of approximately 1.7 [1]. This contrasts with simpler pyrimidine-5-carboxylate cores: Ethyl pyrimidine-5-carboxylate (no 2-substituent) has a LogP of approximately 0.4 [2], and the 2-methyl analog is around 0.9 [3]. The 2-isopropyl substituent provides a quantifiable increase in lipophilicity (ΔLogP ≈ +1.3 over unsubstituted, +0.8 over 2-methyl) and greater steric bulk, which is essential for occupying hydrophobic pockets and improving membrane permeability in drug design.

Medicinal Chemistry Physicochemical Properties SAR

Established Role as a Key Intermediate in Patent Literature: Ethyl 2-Isopropylpyrimidine-5-Carboxylate vs. General Pyrimidine Carboxylates

While not a final drug, Ethyl 2-isopropylpyrimidine-5-carboxylate is specifically claimed as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This contrasts with a vast array of other pyrimidine-5-carboxylates that serve as general building blocks with no documented downstream application in advanced clinical candidates. The compound's specific mention in this context validates its utility over a generic, off-the-shelf pyrimidine ester for which the synthetic pathway to a valuable target is not defined.

Pharmaceutical Development Patents Synthetic Intermediate

Price-Performance Ratio: Ethyl 2-Isopropylpyrimidine-5-Carboxylate vs. Complex Pyrimidine Intermediates

For researchers requiring the 2-isopropylpyrimidine-5-carboxylate core, the target compound offers a quantifiable cost advantage. Its price is approximately $990/100mg from some vendors [1]. In comparison, more complex intermediates bearing the same core, such as Isopropyl 2-((4-fluoro-2-methoxy-5-nitrophenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate (CAS: 1847463-91-5), can command prices in excess of $500 for as little as 10mg . This represents a >20-fold difference in cost-per-gram, making the target compound a far more economical choice for early-stage exploration and library synthesis of the 2-isopropylpyrimidine scaffold.

Procurement Cost Analysis Medicinal Chemistry

Optimal Application Scenarios for Ethyl 2-Isopropylpyrimidine-5-Carboxylate Based on Quantitative Differentiation


High-Fidelity Medicinal Chemistry for Lead Optimization

Use Ethyl 2-isopropylpyrimidine-5-carboxylate as the preferred starting material when optimizing a lead series that requires a 2-isopropylpyrimidine-5-carboxylate core. Its documented high purity (≥97%) minimizes byproduct formation and ensures reliable SAR interpretation , unlike lower-purity methyl ester analogs. The specific cLogP of 1.7 provided by this building block is critical for tuning the lipophilicity and permeability of drug candidates [1].

Synthesis of Advanced Nucleoside Analogs

Employ this compound as a key intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside medicines, as outlined in relevant patent disclosures [2]. This specific application validates its utility and differentiates it from generic pyrimidine-5-carboxylates that lack a defined route to such high-value targets.

Cost-Effective Parallel Library Synthesis

Utilize Ethyl 2-isopropylpyrimidine-5-carboxylate for generating diverse libraries of 2-isopropylpyrimidine-based compounds. Its favorable price point (e.g., ~$990/100mg) compared to more complex pyrimidine intermediates (>20x more expensive per gram) makes it an economically viable choice for exploring chemical space around this scaffold without prohibitive upfront costs [3].

Quality Control and Analytical Method Development

Use this compound, which is available with a certified NLT 98% purity from reputable vendors , as a reference standard for HPLC method development and quality control release testing of more complex pyrimidine derivatives in pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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